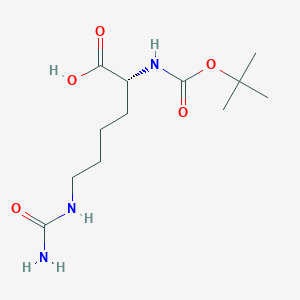

Boc-D-homocitrulline

説明

Overview of Boc-D-homocitrulline as an Amino Acid Derivative

This compound is a derivative of the non-proteinogenic amino acid D-homocitrulline. Its structure is characterized by a homocitrulline core, which is a homolog of citrulline, containing an additional methylene (B1212753) group in its side chain. The "Boc" prefix indicates the presence of a tert-butoxycarbonyl protecting group attached to the alpha-amino group. This modification is crucial for its application in peptide synthesis. chemimpex.com

The systematic IUPAC name for the core D-homocitrulline is (2R)-2-amino-6-(carbamoylamino)hexanoic acid. The addition of the Boc group results in the formal name tert-butoxycarbonyl-D-homocitrulline.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 121080-97-5 scbt.com |

| Molecular Formula | C12H23N3O5 scbt.com |

| Molecular Weight | 289.33 g/mol scbt.com |

| Appearance | White powder chemimpex.com |

| Solubility | Soluble in water guidechem.com |

Significance of the Boc Protecting Group in Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide synthesis. wikipedia.org Its primary function is to temporarily block the reactive amino group of an amino acid to prevent unwanted side reactions during the formation of peptide bonds. thermofisher.comgenscript.com

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). commonorganicchemistry.comjk-sci.com This reaction is a nucleophilic acyl substitution where the amine of the amino acid attacks a carbonyl site on the Boc anhydride (B1165640). commonorganicchemistry.comlibretexts.org

A key advantage of the Boc group is its acid-labile nature. wikipedia.org It can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to expose the amino group for the next coupling step in peptide synthesis. wikipedia.orggenscript.com This deprotection mechanism involves the protonation of the carbamate (B1207046), followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com The use of the Boc protecting group was a significant development by Bruce Merrifield in solid-phase peptide synthesis. peptide.com While Fmoc chemistry is now more common due to its milder deprotection conditions, Boc chemistry remains valuable for synthesizing complex or base-sensitive peptides. thermofisher.comamericanpeptidesociety.org

Table 2: Key Features of the Boc Protecting Group in Peptide Synthesis

| Feature | Description |

|---|---|

| Protection | Temporarily blocks the N-terminus of an amino acid. thermofisher.com |

| Introduction | Reacts with the amino acid via di-tert-butyl dicarbonate. commonorganicchemistry.com |

| Deprotection | Removed by treatment with strong acids like TFA. wikipedia.orgjk-sci.com |

| Application | Crucial for controlling the sequence of amino acid addition in peptide synthesis. creative-peptides.com |

Distinction of D-Homocitrulline Isomer in Research Contexts

Amino acids, with the exception of glycine, exist as two stereoisomers (enantiomers): L-isomers and D-isomers. In nature, L-amino acids are the predominant form used in protein synthesis. biopharmaspec.comtcichemicals.com D-amino acids are less common but have been found to have important biological roles, such as D-serine acting as a neurotransmitter. biopharmaspec.commdpi.com

The distinction between D- and L-isomers is critical in research. In peptide synthesis, the incorporation of D-amino acids can increase the resulting peptide's resistance to proteolytic degradation, thereby enhancing its plasma half-life. biopharmaspec.com This makes D-amino acid derivatives, like this compound, valuable tools for creating more stable peptide-based drugs. biopharmaspec.com The specific stereochemistry of an amino acid can significantly influence its biological activity and pharmacokinetic properties. Therefore, having access to both D- and L-isomers of amino acids is essential for a thorough investigation of structure-activity relationships in drug discovery and biochemical research. biopharmaspec.com The use of chiral chromatography is a definitive method to distinguish between D- and L-forms in a final product. biopharmaspec.comnih.gov

Homocitrulline within Broader Amino Acid Classification Schemes

Homocitrulline is classified as a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis. nih.gov It is a derivative of the amino acid L-lysine, where the ε-amino group has been carbamoylated. ebi.ac.ukbiosyn.com

Specifically, L-homocitrulline is a metabolite of ornithine in mammalian metabolism and can be detected in the urine of individuals with urea (B33335) cycle disorders. biosyn.comwikipedia.org It is structurally similar to citrulline but with an additional methylene group in its side chain. biosyn.com The formation of homocitrulline can occur through a post-translational modification process called carbamylation, where isocyanic acid reacts with the lysine (B10760008) residues in proteins. researchgate.netcaymanchem.comcaymanchem.com This can be a spontaneous process or catalyzed by the enzyme myeloperoxidase. taylorandfrancis.comresearchgate.net Elevated levels of homocitrulline have been associated with certain medical conditions. ontosight.ainih.gov

Table 3: Classification of Homocitrulline

| Classification | Description |

|---|---|

| Amino Acid Type | Non-proteinogenic α-amino acid nih.gov |

| Structural Relationship | Derivative of L-lysine ebi.ac.ukbiosyn.com |

| Metabolic Relevance | Metabolite of ornithine, involved in urea cycle disorders biosyn.comwikipedia.org |

| Formation | Can be formed via post-translational modification (carbamylation) of lysine residues researchgate.netcaymanchem.comcaymanchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRHHKYGXHMDX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426773 | |

| Record name | Boc-D-homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121080-97-5 | |

| Record name | Boc-D-homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Boc D Homocitrulline

Synthetic Routes for Boc-D-homocitrulline

The synthesis of this compound fundamentally involves the introduction of a Boc protecting group onto the amino functionality of D-homocitrulline. This can be achieved through chemical synthesis or by combining enzymatic and chemical methods.

Chemical Synthesis Approaches

The primary chemical route to this compound involves the reaction of D-homocitrulline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk This is a standard and widely used method for the N-protection of amino acids. masterorganicchemistry.com The synthesis starts with the precursor D-homocitrulline, which is then subjected to conditions that facilitate the formation of a carbamate (B1207046) linkage with the Boc group. researchgate.net

The general procedure involves dissolving the amino acid in a suitable solvent system, often with a base, and then adding the Boc anhydride (B1165640). fishersci.co.uk The Boc group is stable to most nucleophiles and bases, which makes it suitable for use in orthogonal protection strategies, for instance, in combination with the base-labile Fmoc group. organic-chemistry.org The synthesis of the D-homocitrulline precursor itself can be accomplished through various organic synthesis methods, often starting from other chiral precursors.

Enzymatic Conversion Methods

While direct enzymatic synthesis of this compound is not commonly documented, enzymatic methods can be employed to produce the D-homocitrulline precursor. Industrial production of amino acids like citrulline often involves fermentation or enzymatic conversion processes. Engineered enzymes have shown potential in synthesizing non-standard and D-amino acids. For example, engineered phenylalanine ammonia (B1221849) lyases (PAL) have been used for the direct asymmetric synthesis of β-branched aromatic α-amino acids, demonstrating the potential for creating specific stereocenters. nih.gov

Another approach involves engineered transaminopeptidases. An engineered biocatalyst, aminolysin-A, has been shown to catalyze peptide bond formation and can recognize D-form amino acids as acyl donors. rsc.org Such enzymatic systems could theoretically be adapted to produce D-homocitrulline from appropriate substrates. Following the enzymatic synthesis of D-homocitrulline, the Boc group would then be introduced via a chemical step as described previously. fishersci.co.uk

Role of Di-tert-butyl dicarbonate (Boc₂O) in Boc Protection

Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the Boc protecting group onto amines. fishersci.co.uk Its reactivity and the stability of the resulting carbamate make it a cornerstone of modern organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com

The mechanism of Boc protection involves the nucleophilic attack of the amine group of the substrate (e.g., D-homocitrulline) on one of the carbonyl carbons of the Boc anhydride. masterorganicchemistry.comcommonorganicchemistry.com This forms a tetrahedral intermediate. masterorganicchemistry.com Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate group. commonorganicchemistry.com This unstable intermediate then decomposes into the more stable products: carbon dioxide (CO₂) gas and tert-butanol. commonorganicchemistry.com The protonated carbamate is neutralized by a base present in the reaction or by the tert-butoxide formed during the decomposition. masterorganicchemistry.com

In some cases, a catalyst such as 4-(Dimethylamino)pyridine (DMAP) is used to accelerate the reaction. commonorganicchemistry.com The mechanism with DMAP involves the initial rapid reaction of DMAP with Boc₂O to form a more reactive Boc-pyridinium intermediate. commonorganicchemistry.com The amine then attacks this activated species, forming the Boc-protected product and regenerating the DMAP catalyst. commonorganicchemistry.com

The conditions for Boc protection are generally mild and flexible, allowing for high yields with a variety of substrates. fishersci.co.uk The choice of solvent, base, and temperature can be optimized depending on the specific amino acid and its solubility. numberanalytics.com

| Parameter | Common Conditions | Rationale/Notes |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | The most common and effective reagent for Boc protection. fishersci.co.uk |

| Solvents | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile, Water/THF, Water/Methanol (B129727) fishersci.co.ukwordpress.com | A range of solvents can be used. Aqueous or polar aprotic solvents are common. vulcanchem.comfishersci.co.uk |

| Base (optional) | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), 4-(Dimethylamino)pyridine (DMAP) numberanalytics.com | A base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct. wordpress.com Some reactions proceed without an added base. commonorganicchemistry.com |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Used in catalytic amounts to accelerate the reaction, especially for less reactive amines. commonorganicchemistry.comrsc.org |

| Temperature | 0°C to Room Temperature (RT), or moderate heat (~40-55°C) fishersci.co.ukwordpress.com | Reactions are often started at 0°C and allowed to warm to room temperature. Moderate heating can increase the reaction rate. fishersci.co.ukwordpress.com |

| Reaction Time | 1 to 24 hours | Varies based on substrate reactivity and conditions. Can be as short as 30 minutes with catalysts like DMAP. rsc.orgnih.gov |

A key aspect of the Boc protection reaction is the evolution of carbon dioxide gas as a byproduct. commonorganicchemistry.com This gas evolution must be managed to ensure the reaction proceeds safely and efficiently.

Open Systems : It is crucial to perform Boc protection reactions in a system that is open to the atmosphere or equipped with a pressure-release mechanism to allow the CO₂ to escape safely. commonorganicchemistry.comcommonorganicchemistry.com Running the reaction in a sealed vessel can lead to a dangerous buildup of pressure.

Controlled Addition : The rate of gas evolution can be controlled by the slow, dropwise addition of reagents, particularly when a highly active catalyst like DMAP is used, as its reaction with Boc₂O can be nearly instantaneous. commonorganicchemistry.com

Real-Time Monitoring : In industrial settings and for process optimization, techniques like FlowIR can be used for real-time monitoring of the reaction. acs.org This allows for precise control over reaction parameters to moderate the rate of CO₂ evolution. acs.org

Reaction Conditions for Boc Protection

Chemical Reactivity and Derivatization Strategies

The chemical behavior of this compound is primarily dictated by its three key functional components: the N-α-tert-butyloxycarbonyl (Boc) protecting group, the free carboxylic acid, and the ureido side chain. Its reactivity is central to its application in peptide synthesis, where controlled bond formation and deprotection are essential.

The primary application of this compound in synthesis is as a building block for peptides. The formation of a peptide (amide) bond involves the activation of its carboxylic acid group to facilitate a nucleophilic attack by the amino group of another amino acid. iris-biotech.de This condensation reaction requires specific coupling reagents to proceed efficiently and minimize side reactions, particularly racemization. iris-biotech.de

The process begins with the activation of the carboxyl group, which is accomplished by converting it into a more reactive species, such as an active ester. iris-biotech.de This activated intermediate is then susceptible to reaction with a primary amine to form the desired amide bond. iris-biotech.de A variety of coupling agents and additives are used to mediate this transformation, with the choice depending on factors like steric hindrance and the desired reaction conditions. iris-biotech.de For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like hydroxybenzotriazole (B1436442) (HOBt), are common activators. iris-biotech.de More recent methods may employ systems like di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for the N-acylation of heterocyclic compounds. asiaresearchnews.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Additive(s) | Mechanism |

|---|---|---|---|

| Carbodiimides | N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC) | Hydroxybenzotriazole (HOBt) | Forms an O-acylisourea intermediate which acts as an active ester. iris-biotech.de |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | - | Forms an active ester in situ. |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) | - | Rapidly forms an active ester, often used in solid-phase peptide synthesis. google.com |

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis because of its stability to most bases and nucleophiles and its susceptibility to removal under acidic conditions. organic-chemistry.orgwikipedia.org This acid-labile nature allows for its selective cleavage at the appropriate stage of a synthetic sequence. wikipedia.orgwikipedia.org

The deprotection mechanism is initiated by the protonation of the Boc group by a strong acid. jk-sci.com This triggers the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation. wikipedia.orgjk-sci.com

The removal of the Boc group is typically achieved using strong acids. nih.gov A common and effective method involves treatment with trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM). wikipedia.orggoogle.com The concentration of TFA can be varied, with solutions ranging from 10-100% being used. google.com For example, 50% TFA in DCM is a frequently used condition for complete Boc removal. nih.gov

Alternatively, hydrogen chloride (HCl) in an organic solvent is also a highly effective reagent for Boc deprotection. wikipedia.org A 4 M solution of HCl in anhydrous dioxane is known to achieve fast and efficient cleavage of Nα-Boc groups, often with high selectivity over other acid-sensitive groups like tert-butyl esters. researchgate.net Other systems, such as concentrated sulfuric acid in dioxane or 85% formic acid, have also been employed for selective Boc cleavage. researchgate.netoup.com

Table 2: Selected Acidic Conditions for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% TFA in DCM, room temperature, 5-30 min. wikipedia.orggoogle.com | Can also cleave other acid-labile groups like t-butyl esters. google.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M HCl in dioxane, room temperature, 30 min. researchgate.net | Offers high selectivity for Nα-Boc groups over t-butyl esters and ethers. researchgate.net |

| Hydrogen Chloride (HCl) | Methanol or Ethyl Acetate | 3 M HCl in ethyl acetate, room temperature, 30 min. wikipedia.org | Common method for general deprotection. wikipedia.org |

A significant consideration during the acid-catalyzed cleavage of the Boc group is the generation of the tert-butyl cation intermediate. organic-chemistry.orgwikipedia.org This electrophilic species can react with nucleophilic residues within a peptide sequence, leading to undesired side products. wikipedia.orgpeptide.com Amino acids with susceptible side chains include tryptophan and tyrosine. peptide.com

To prevent this alkylation, "scavengers" are added to the deprotection mixture. wikipedia.org These are nucleophilic compounds that are more reactive towards the t-butyl cation than the peptide residues. They effectively trap the cation, preventing it from causing side reactions. organic-chemistry.org Common scavengers include anisole, thioanisole, and triisopropylsilane (B1312306) (TIS). wikipedia.org

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), non-volatile compounds like amino acids must be chemically modified into volatile derivatives. nih.gov The derivatization of homocitrulline is necessary for its quantitative measurement in biological samples. nih.gov

A common strategy is a two-step derivatization procedure. nih.gov The first step typically involves esterification of the carboxylic acid group, for example, by heating with 2 M HCl in methanol (CH₃OH). nih.gov This converts the carboxyl group into a methyl ester. The second step involves the acylation of the amino and ureido groups using a reagent like pentafluoropropionic anhydride (PFPA) in a solvent such as ethyl acetate. nih.gov This process yields a volatile methyl ester pentafluoropropionyl derivative suitable for GC-MS analysis. nih.gov

However, the acidic conditions of the esterification step can cause the degradation of the ureido group in homocitrulline, converting it to lysine (B10760008). nih.gov To overcome this and allow for the discrimination between homocitrulline and lysine, the order of the derivatization steps can be reversed: acylation with PFPA followed by methyl esterification. nih.govmdpi.com This alternative procedure leads to different reaction products that can be distinguished by mass spectrometry. nih.gov Another analytical approach for separating polar compounds like homocitrulline without derivatization is the use of hydrophilic interaction liquid chromatography (HILIC). researchgate.net

Applications of Boc D Homocitrulline in Advanced Chemical Synthesis

Boc-D-homocitrulline as a Building Block in Peptide Synthesis

This compound is primarily utilized as a monomer unit in the assembly of peptide chains. The incorporation of this non-proteinogenic amino acid can significantly influence the resulting peptide's conformational and biological properties. chemimpex.com The Boc group at the Nα-terminus prevents unwanted self-polymerization and directs the reaction to the intended carboxyl group during the coupling step. peptide.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry where a peptide chain is incrementally built on an insoluble polymer support, or resin. bachem.com The Boc strategy, one of the original and still relevant approaches to SPPS, relies on the use of the Boc group for temporary Nα-amino protection. beilstein-journals.orgproteogenix.science this compound is well-suited for this methodology. The synthesis cycle involves deprotection of the Nα-Boc group with a moderately strong acid, neutralization, and subsequent coupling of the next Boc-protected amino acid in the sequence. peptide.com

The choice of resin in Boc-SPPS is critical as it determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for final cleavage. This compound can be coupled to various resins depending on the synthetic goal.

Merrifield Resin : This is the classic resin for Boc-SPPS, consisting of a chloromethylated polystyrene support. chempep.com It is used to generate peptides with a C-terminal carboxylic acid. The first Boc-amino acid is typically attached via an ester bond. While historically significant, a drawback is the potential for premature cleavage of the peptide chain from the resin during the repeated acidic deprotection steps. chempep.com

PAM Resin (Phenylacetamidomethyl Resin) : Developed to improve upon the Merrifield resin, the PAM linker offers enhanced stability to the acidic conditions used for Boc group removal. chempep.combiosynth.com This minimizes the loss of peptide chains during synthesis, leading to higher yields, especially for longer peptides. chempep.com Like the Merrifield resin, it is used to produce peptide acids, which are released by treatment with strong acids like hydrogen fluoride (B91410) (HF). biosynth.com

BHA Resin (Benzhydrylamine Resin) : This resin is the choice for synthesizing peptide amides. chempep.compeptide.com The C-terminal amino acid is coupled to the resin via an amide bond. The linkage is stable to the standard Boc deprotection conditions but is cleaved by strong acid (HF) to release the peptide with a C-terminal amide group. chempep.com The related 4-methylbenzhydrylamine (B1223480) (MBHA) resin is often preferred as it provides an optimal balance of stability towards TFA and lability towards HF. chempep.combachem.com

| Resin Type | C-Terminal Product | Linker Stability & Features | Final Cleavage Condition |

| Merrifield | Carboxylic Acid | Classic chloromethyl linker; susceptible to premature chain loss with TFA. chempep.com | Strong Acid (e.g., HF) |

| PAM | Carboxylic Acid | Phenylacetamidomethyl linker; more stable to TFA than Merrifield, reducing chain loss. chempep.combiosynth.com | Strong Acid (e.g., HF) |

| BHA/MBHA | Amide | Benzhydrylamine linker; stable to TFA. MBHA is the standard for Boc-SPPS of peptide amides. chempep.combiosynth.com | Strong Acid (e.g., HF) |

The formation of the peptide bond is the central reaction in SPPS. After the removal of the Boc group from the resin-bound peptide, the newly freed N-terminal amine is coupled with the carboxyl group of the incoming this compound. This requires the activation of the carboxyl group to facilitate the reaction. Several standard coupling reagents and procedures are employed in Boc-SPPS.

The general process involves dissolving this compound and a coupling agent in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and adding it to the deprotected peptide-resin. peptide.com The reaction's completion is monitored using tests like the ninhydrin (B49086) (Kaiser) test, which detects free primary amines. iris-biotech.de

| Coupling Reagent Class | Examples | Mechanism & Notes |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), EDC | Activates the carboxyl group to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to improve efficiency and reduce racemization. peptide.comresearchgate.net |

| Onium Salts (Aminium/Uronium & Phosphonium) | HBTU, TBTU, PyBOP | Pre-activates the amino acid to form a highly reactive ester. These reactions are generally fast and efficient. chempep.comresearchgate.net HBTU coupling is often performed with in-situ neutralization. peptide.com |

Protecting group strategy is fundamental to peptide synthesis, ensuring that reactions occur only at the desired sites. biosynth.com An orthogonal strategy allows for the selective removal of one type of protecting group in the presence of others. peptide.com

The Boc/Benzyl (Bzl) strategy is the hallmark of classical Boc-SPPS. It is considered a "quasi-orthogonal" or graded lability system because both the temporary Nα-Boc group and the "permanent" side-chain protecting groups (often benzyl-based) are removed by acid, but at different concentrations. peptide.compeptide.com The Boc group is labile to moderate acid (e.g., 50% TFA in DCM), while benzyl-based groups and the resin linkage require a very strong acid (e.g., HF) for cleavage. beilstein-journals.orgpeptide.com

This contrasts with the fully orthogonal Fmoc/tBu strategy, which has become more common in modern SPPS. proteogenix.science

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) americanpeptidesociety.org | Fmoc (9-fluorenylmethyloxycarbonyl) proteogenix.science |

| Nα-Deprotection Condition | Moderate Acid (e.g., TFA) americanpeptidesociety.org | Base (e.g., Piperidine in DMF) proteogenix.science |

| Side-Chain Protection | Acid-labile (e.g., Benzyl ethers/esters) | Acid-labile (e.g., t-Butyl ethers/esters) iris-biotech.de |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) peptide.com | Moderate Acid (e.g., TFA) researchgate.net |

| Orthogonality | Quasi-orthogonal (based on graded acid lability) peptide.combiosynth.com | Fully orthogonal (Base vs. Acid) biosynth.comiris-biotech.de |

Before the widespread adoption of SPPS, peptides were synthesized entirely in solution. Solution-phase peptide synthesis (SolPPS) remains a viable method, particularly for large-scale production of shorter peptides. researchgate.netwipo.int In this technique, each intermediate peptide is isolated and purified after every coupling or deprotection step. beilstein-journals.org

This compound is highly suitable for SolPPS. The Boc/Bzl protecting group strategy is often preferred in solution phase because the byproducts of Boc deprotection are volatile (isobutylene and CO2) and the resulting amine trifluoroacetate (B77799) salt is often crystalline and easily handled, simplifying purification compared to the deprotection steps in an Fmoc-based solution synthesis. researchgate.net Recent advancements focus on making SolPPS more efficient and environmentally friendly, for instance by using water-dispersible nanoparticle Boc-amino acids or "green" solvents. nih.govgoogle.com

Solid-Phase Peptide Synthesis (SPPS) using Boc Strategy

Coupling Procedures in Boc SPPS

Role in Drug Discovery and Development

The incorporation of non-proteinogenic amino acids like D-homocitrulline is a powerful and widely used strategy in medicinal chemistry to develop peptide-based drug candidates with improved therapeutic properties. nih.gov Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and therapeutic efficacy. nih.gov

Utilizing this compound as a building block allows for the synthesis of peptidomimetics with enhanced characteristics:

Increased Proteolytic Stability : The presence of a D-amino acid in the peptide backbone disrupts the natural conformation recognized by proteases, making the peptide more resistant to enzymatic degradation and thus extending its half-life in vivo. nih.gov

Conformational Constraint : Introducing an unnatural amino acid can alter the peptide's three-dimensional structure. This can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target. chemimpex.com

Modulation of Biological Activity : The unique side chain of homocitrulline, combined with the D-configuration, can lead to novel interactions with biological targets, potentially creating new therapeutic agents for various diseases. chemimpex.comchemimpex.com

Therefore, this compound is a key component in the drug discovery process, enabling medicinal chemists to design and synthesize novel peptide therapeutics with superior drug-like properties compared to their natural counterparts. mdpi.com

Design of Novel Drug Candidates

The unique structure of this compound makes it a valuable component in the design of new drug candidates. chemimpex.comchemimpex.com Its incorporation into peptide chains is a strategic move to develop therapeutics with improved properties. chemimpex.com The use of a D-amino acid is a known strategy to increase resistance to proteolytic degradation, a common challenge with peptide-based drugs. researchgate.net This enhanced stability can lead to a longer half-life and improved pharmacokinetic profiles for the resulting drug candidate.

Furthermore, as an analogue of natural amino acids like arginine, homocitrulline can be used to probe and modulate interactions with biological targets. mdpi.comnih.gov By replacing a natural amino acid with D-homocitrulline, researchers can alter the binding affinity and specificity of a peptide for its target receptor, potentially leading to the discovery of highly potent and selective drug candidates for a range of diseases, including metabolic disorders and cancer. chemimpex.comchemimpex.com The process often involves iterative synthesis and screening to optimize the biological and physical properties of the lead compound. nih.govnih.gov

Creation of Bioactive Compounds

This compound is frequently utilized as a fundamental building block in the synthesis of a wide array of bioactive compounds. cymitquimica.comchemimpex.com Bioactive compounds are molecules that have an effect on a living organism, and the inclusion of unnatural amino acids like D-homocitrulline can confer unique biological functions. chemimpex.com The synthesis of these compounds leverages the Boc protecting group to facilitate clean and efficient peptide bond formation while protecting the amine group from unwanted side reactions. chemimpex.com

The applications extend to creating compounds for research in biochemistry and molecular biology. chemimpex.com By incorporating D-homocitrulline, scientists can systematically study structure-activity relationships (SAR), providing insights into how specific structural changes affect a molecule's biological function. mdpi.com This approach is fundamental to medicinal chemistry and the development of new therapeutic agents.

| Category of Bioactive Compound | Role of this compound | Potential Therapeutic Area |

| Enzyme Inhibitors | Mimics natural substrate to block active site | Metabolic Diseases, Oncology |

| Receptor Agonists/Antagonists | Modulates receptor signaling pathways | Neurology, Endocrinology |

| Antimicrobial Peptides | Enhances stability and lytic activity | Infectious Diseases |

| Cell-Penetrating Peptides | Improves cellular uptake of cargo | Drug Delivery |

This table illustrates the potential roles of this compound in the synthesis of various classes of bioactive compounds.

Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. americanpharmaceuticalreview.com The synthesis of peptidomimetics is a cornerstone of modern drug discovery, and this compound is a key ingredient in this process. chemimpex.com One of the primary strategies in designing peptidomimetics is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. researchgate.net

This substitution makes the resulting peptidomimetic resistant to degradation by proteases, enzymes that specifically recognize and cleave peptide bonds between L-amino acids. researchgate.netupc.edu The incorporation of D-homocitrulline, an amino acid with an extended backbone chain due to the extra methylene (B1212753) group, further contributes to this stability. upc.edu These modifications can transform a transiently active peptide into a robust therapeutic candidate. Researchers often use this compound in solid-phase peptide synthesis (SPPS) to construct these modified peptides with high precision and yield. mdpi.commdpi.com

Research Findings on D-Amino Acid Inclusion in Peptidomimetics

| Feature | Standard Peptide (L-amino acids) | Peptidomimetic (with D-amino acid) | Rationale/Advantage |

|---|---|---|---|

| Proteolytic Stability | Low (rapidly degraded by proteases) | High (resistant to proteolysis) | D-amino acids are not recognized by most natural proteases. researchgate.net |

| Bioavailability | Often poor | Can be significantly improved | Increased stability leads to longer circulation time. |

| Conformation | Natural turn/helix conformations | Can induce specific, stable conformations (e.g., β-II' turns) | The D-configuration can stabilize specific secondary structures essential for bioactivity. americanpharmaceuticalreview.com |

| Immunogenicity | Can be immunogenic | Often reduced | Less likely to be processed and presented by antigen-presenting cells. |

This table summarizes the general advantages of incorporating D-amino acids like D-homocitrulline into peptide backbones to create effective peptidomimetics.

Bioconjugation Processes and Drug Delivery Systems

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new complex with combined functionalities. wikipedia.orgsusupport.com This technology is central to developing advanced drug delivery systems, diagnostics, and therapeutics like antibody-drug conjugates (ADCs). rjpbr.com this compound can be used as a building block or a linker in these complex constructs. chemimpex.comchemimpex.com

In drug delivery, the goal is to enhance the efficacy of a drug by improving its solubility, stability, and targeting to a specific site in the body. acmgloballab.comuu.nl Peptides containing D-homocitrulline can be conjugated to drugs, polymers like polyethylene (B3416737) glycol (PEG), or nanoparticles. mdpi.com The unique chemical properties of the homocitrulline side chain can be exploited for specific conjugation chemistries, while the D-amino acid nature of the backbone enhances the stability of the linker itself. researchgate.net This helps ensure that the drug delivery system remains intact until it reaches its target, thereby increasing therapeutic efficacy and minimizing off-target side effects. acmgloballab.com

Research in Protein Engineering

Protein engineering is the process of developing new proteins with novel or enhanced functions by modifying their amino acid sequences. wikipedia.org A key strategy in this field is the site-specific incorporation of unnatural amino acids (UAAs) to reprogram the protein's properties. rsc.orgnih.gov this compound, as a protected UAA, is a valuable tool for this purpose.

By introducing D-homocitrulline into a protein's structure, researchers can confer new functionalities, such as enhanced catalytic activity or improved stability in harsh chemical environments. chemimpex.comrsc.org This approach allows for the rational design of enzymes for use as efficient biocatalysts in industrial processes or the creation of therapeutic proteins with improved in vivo performance. frontiersin.orgnih.gov The ability to incorporate UAAs with unique side chains expands the chemical diversity available for protein design far beyond the 20 canonical amino acids, opening up new avenues for creating proteins with tailor-made properties. rsc.org

Biochemical and Metabolic Significance of Homocitrulline Residues

Formation of Homocitrulline Residues in Proteins (Carbamylation)

Carbamylation is the non-enzymatic and irreversible modification of proteins, primarily resulting from the interaction between isocyanic acid and the amino groups of proteins. caymanchem.comresearchgate.net This process leads to the formation of homocitrulline residues when it occurs on the lysine (B10760008) residues within polypeptide chains. caymanchem.com

Isocyanic acid is the primary molecule responsible for carbamylation. It is a reactive electrophile that readily interacts with nucleophilic groups on proteins, such as the α-amino group at the N-terminus and the ε-amino group of lysine side chains. rsc.org The reaction with the ε-amino group of lysine results in the formation of Nε'-carbamyl-lysine, also known as homocitrulline. frontiersin.org Isocyanic acid is mainly generated from the spontaneous, non-enzymatic decomposition of urea (B33335) into cyanate (B1221674) and ammonia (B1221849). caymanchem.compnas.org The cyanate is then rapidly converted to its tautomeric form, isocyanic acid. This reaction is dependent on factors like temperature and pH.

An alternative pathway for cyanate production involves the enzyme myeloperoxidase (MPO). pnas.orgnih.gov MPO is a heme-containing enzyme found in inflammatory cells like neutrophils and monocytes. spandidos-publications.com It catalyzes the oxidation of thiocyanate (B1210189) (SCN⁻), a pseudohalide found in dietary sources and elevated in smokers, using hydrogen peroxide (H₂O₂) as a cosubstrate. wikipedia.orgtaylorandfrancis.combiosyn.com This enzymatic reaction produces cyanate, which can then lead to the carbamylation of proteins and the formation of homocitrulline. wikipedia.orgbiosyn.com MPO can also oxidize cyanide to cyanate, providing another route for carbamylation, particularly at sites of inflammation where MPO is abundant. nih.gov

The concentration of urea in the body significantly influences the rate of carbamylation. plos.org Urea is in equilibrium with cyanate and isocyanate. wikipedia.org In conditions where urea levels are elevated, such as in chronic kidney disease (CKD) and end-stage renal disease (ESRD), the concentration of cyanate increases. wikipedia.orgnih.govhealthmatters.io This leads to a higher rate of protein carbamylation. plos.orgnih.gov Studies have shown a direct correlation between increased urea levels and the accumulation of carbamylated proteins in both plasma and tissues. plos.orgoup.com Even under normal physiological conditions, the urea concentration may be too low for extensive carbamylation to occur. wikipedia.org

The formation of homocitrulline in vivo is a well-documented physiological and pathological process. wikipedia.orgplos.org It occurs as a part of normal protein aging. pnas.org However, the rate of formation is significantly increased in certain disease states. For instance, in patients with renal failure, elevated urea levels lead to increased carbamylation of numerous proteins, including hemoglobin and plasma proteins. biosyn.comsmw.ch Homocitrulline has been identified in various tissues, including the glomerular basement membrane, mesangium, and tubular epithelium of the kidneys in patients with elevated blood urea nitrogen (BUN). smw.ch Furthermore, carbamylated lipoproteins have been found in atherosclerotic plaques, co-localized with myeloperoxidase, indicating the role of inflammation-driven carbamylation in cardiovascular disease. spandidos-publications.com

Impact of Urea Concentration on Carbamylation

Metabolic Pathways Involving Homocitrulline

While homocitrulline is primarily known for its formation via protein carbamylation, it is also a metabolite in certain metabolic pathways, particularly those related to the urea cycle and ornithine metabolism. cellbiolabs.combiosyn.com

Homocitrulline can be found in larger amounts in the urine of individuals with urea cycle disorders. cellbiolabs.combiosyn.com The urea cycle is the primary pathway for the disposal of excess nitrogen in the form of urea. In certain urea cycle disorders, such as Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, a defect in the mitochondrial ornithine transporter (ORNT1) leads to the accumulation of ornithine in the cytosol. filiere-g2m.frmedlink.com This accumulation, along with an increase in carbamoyl (B1232498) phosphate (B84403), is thought to drive the transcarbamylation of lysine to form homocitrulline. filiere-g2m.fr Therefore, urinary homocitrulline can serve as a diagnostic marker for these conditions. biosyn.commedscape.com It is believed that a depletion of the ornithine supply leads to an accumulation of carbamoyl-phosphate, which in turn enhances the synthesis of homocitrulline and homoarginine. wikipedia.org

Potential for Homocitrulline as a Metabolite Biomarker

Homocitrulline, an amino acid formed from the reaction of carbamoyl phosphate with the epsilon-amino group of lysine, is gaining recognition as a significant biomarker for various pathological conditions. plos.orgresearchgate.netdergisi.org It is a product of protein carbamylation, a non-enzymatic post-translational modification. researchgate.netdergisi.org

Elevated levels of homocitrulline are particularly prominent in patients with chronic kidney disease (CKD), where it serves as an indicator of the extent of protein carbamylation. researchgate.netmedicaldialogues.in In these patients, homocitrulline concentrations have been shown to correlate with urea levels and are considered a predictive marker for mortality. researchgate.netnih.gov Studies have shown that homocitrulline levels in CKD patients can decrease significantly after the initiation of hemodialysis. nih.gov

Beyond kidney disease, homocitrulline has been investigated as a potential biomarker in other inflammatory and metabolic disorders. For instance, elevated homocitrulline levels have been observed in patients with Behçet's disease, an autoinflammatory condition, suggesting a link between homocitrulline and inflammatory processes. dergisi.org It has also been identified as a potential biomarker for cardiovascular disease risk and has been noted in the context of urea cycle disorders. dergisi.orghealthmatters.ionih.gov Additionally, research has pointed to decreased levels of homocitrulline in individuals with Autism Spectrum Disorder (ASD), highlighting its potential role in neurological conditions. plos.org

The utility of homocitrulline as a biomarker is underscored by its stability and the ability to measure it in biological fluids. researchgate.net Its formation is dependent on both the concentration of urea and the duration of protein exposure to it, making it a valuable marker for distinguishing between acute and chronic conditions. researchgate.net

Consequences of Carbamylation on Protein Structure and Function

Carbamylation is a non-enzymatic post-translational modification where isocyanic acid, primarily derived from the dissociation of urea, binds to the amino groups of proteins. aging-us.compnas.orgresearchgate.net This process can significantly alter the structure and function of proteins, contributing to the pathology of various diseases. researchgate.netnih.gov

Altered Basicity and Charge State of Modified Proteins

A primary consequence of carbamylation is the alteration of a protein's charge. researchgate.netrsc.orgnih.gov The reaction of isocyanic acid with the ε-amino group of lysine residues neutralizes its positive charge, converting the lysine into homocitrulline. nih.govnih.gov This neutralization of a positive charge can disrupt ionic interactions on the protein's surface and its interaction with water, leading to conformational changes. researchgate.netnih.govnih.gov

The modification of protein charge due to carbamylation has been demonstrated through techniques like native polyacrylamide gel electrophoresis (PAGE), where carbamylated proteins exhibit increased mobility compared to their native counterparts. rsc.org This change in charge can affect how proteins interact with other molecules and cellular components.

Impact on Protein Activity and Conformation

The structural changes induced by carbamylation can have a profound impact on protein function. nih.gov The alteration in a protein's three-dimensional structure can lead to a partial or complete loss of its biological activity. researchgate.net For example, carbamylation has been shown to inactivate various enzymes, including glutamate (B1630785) dehydrogenase, aspartate aminotransferase, and superoxide (B77818) dismutase. nih.gov

Studies using techniques like far-UV circular dichroism and Fourier-transform infrared spectroscopy have revealed that carbamylation can lead to a loss of α-helical content and changes in the secondary structure of proteins like human serum albumin. rsc.org While the secondary structure might be affected, the tertiary structure of proteins appears to be more significantly altered by carbamylation. nih.gov These conformational changes can expose previously buried parts of the protein, potentially leading to aggregation or altered interactions.

The functional consequences of carbamylation are widespread, affecting enzymes, hormones, and other proteins. nih.gov For instance, carbamylated low-density lipoprotein (LDL) exhibits atherogenic properties, and carbamylation of erythropoietin results in a loss of its activity. rsc.org

Association with Protein Molecular Aging

Carbamylation is increasingly recognized as a hallmark of molecular aging. pnas.orgmdpi.comcreative-proteomics.com This non-enzymatic modification accumulates over time, particularly on long-lived proteins like those in the extracellular matrix. pnas.orgnih.gov The accumulation of carbamylated proteins is considered a general feature of aging and is inversely correlated with longevity in mammalian species. pnas.orgnih.gov

Compound List

Analytical Methodologies for Homocitrulline and Its Derivatives in Biological Systems

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of amino acids and their modified forms. For a compound like Boc-D-homocitrulline, MS-based methods would be crucial for confirming its identity and measuring its concentration.

Tandem mass spectrometry (MS/MS) provides a high degree of certainty in molecular identification. In a typical workflow, the parent molecule is first ionized, often by electrospray ionization (ESI), and the resulting ion (the precursor ion) is selected based on its mass-to-charge ratio (m/z). This precursor ion is then fragmented to produce a series of product ions, which form a characteristic spectrum that acts as a structural fingerprint.

For Boc-protected peptides and amino acids, MS/MS analysis produces characteristic fragmentation patterns involving both the peptide backbone and the Boc group itself. acs.orgnih.gov The analysis of the parent compound, homocitrulline, is well-established, with LC-MS/MS methods being the standard for its detection in biological fluids. nih.govresearchgate.netjasem.com.tr These methods are essential for distinguishing homocitrulline from isobaric compounds—molecules with the same mass but different structures—which is a common challenge in metabolomics. researchgate.net

Collision-Induced Dissociation (CID) is the most common method for fragmenting precursor ions in tandem mass spectrometry. The fragmentation pattern is highly dependent on the molecule's structure and the collision energy used.

For the Boc protecting group , a characteristic fragmentation pathway under ESI-CID conditions involves the neutral loss of isobutylene (B52900) (a mass loss of 56 Da), resulting in a carbamic acid which can then readily lose carbon dioxide (a mass loss of 44 Da). nih.govdoaj.org Another common fragmentation is the loss of the entire Boc group. nih.gov Studies on Boc-protected peptides show that the formation of an ion corresponding to the loss of isobutylene ([M+H-56]⁺) is a distinct feature. nih.gov

For the homocitrulline core, established CID fragmentation patterns are used for its specific detection. In positive ion mode, the precursor ion of homocitrulline (m/z 190.1) typically yields major product ions at m/z 173.1 (loss of ammonia), 127.1, and 84. nih.govmdpi.comnih.gov The specific transitions monitored in quantitative assays are often 190.1 > 127.1 and 190.1 > 173.1. mdpi.comnih.gov

The CID spectrum of this compound would be expected to exhibit a combination of these patterns: initial losses related to the Boc group, followed by fragmentation of the remaining homocitrulline structure.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of molecules like homocitrulline in biological samples. nih.govresearchgate.net Quantitative methods for homocitrulline have been developed and validated for use in plasma, serum, and tissue, demonstrating high precision and accuracy with low detection limits. nih.govmdpi.comresearchgate.net

These methods typically involve a sample preparation step, such as protein precipitation, followed by chromatographic separation and MS/MS analysis in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. jasem.com.tr In this mode, the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions for the target analyte and an internal standard. For homocitrulline, deuterated internal standards like homocitrulline-d3 (B10827597) or d7-citrulline are often used to ensure accuracy. mdpi.comcaymanchem.com A validated LC-MS/MS method for plasma homocitrulline showed good linearity and allowed for quantification within a 5.2-minute run time. nih.govmdpi.com

Table 1: LC-MS/MS Parameters for Homocitrulline Quantification This interactive table summarizes typical parameters used in the LC-MS/MS analysis of the parent compound, homocitrulline.

| Parameter | Description | Common Values/Settings |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI+ |

| Precursor Ion (m/z) | Mass-to-charge ratio of protonated homocitrulline | 190.1 |

| Product Ions (m/z) | Fragments generated from the precursor ion via CID | 173.1, 127.1, 84.0 |

| MRM Transitions | Specific precursor > product ion pairs monitored | 190.1 > 173.1; 190.1 > 127.1 |

| Internal Standard | A stable isotope-labeled version of the analyte or a similar compound | d7-citrulline (m/z 183.1 > 120.2) |

| Linearity Range | The concentration range over which the method is accurate | 10 nmol/L to 1.6 µmol/L |

| Precision | Inter-assay Coefficient of Variation (CV) | < 5.85% |

| Accuracy | Mean recovery rates | 97% to 106% |

Homocitrulline is a product of carbamylation, a non-enzymatic post-translational modification (PTM) of lysine (B10760008) residues that is associated with protein aging and various diseases. nih.gov Therefore, the identification of homocitrulline in peptides is critical for protein characterization and understanding disease mechanisms. Mass spectrometry is used to confirm that proteins have been modified to contain homocitrulline. thermofisher.com Understanding the fragmentation behavior of peptides containing homocitrulline is crucial for improving the accuracy of database search algorithms used in proteomics to identify modified proteins. Current time information in Madison County, US.

Quantitative Measurement using LC-MS/MS

Chromatographic Separation Techniques

Chromatography is essential for separating the analyte of interest from the thousands of other molecules present in a biological sample before it enters the mass spectrometer. This separation reduces matrix effects and allows for the differentiation of isomers.

Ultra-High Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

For the analysis of amino acids like homocitrulline, several types of UHPLC columns are employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds like amino acids and has been successfully used for the measurement of homocitrulline in plasma. mdpi.comnih.govresearchgate.net Reversed-phase (RP) chromatography, often with ion-pairing agents, is also a common approach. nih.gov

For the specific analysis of This compound , a chiral separation would be necessary to distinguish the D-enantiomer from the L-enantiomer. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin or ristocetin (B1679390) A, have proven effective for the chiral separation of N-blocked amino acids, including t-BOC derivatives. sigmaaldrich.com These separations can be performed using UHPLC, providing very fast and efficient resolution of enantiomers, sometimes in under one minute. chromatographytoday.com Therefore, a UHPLC method utilizing a chiral stationary phase would be the ideal approach for the separation of this compound prior to MS detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective and sensitive technique for the analysis of amino acids, though it necessitates a derivatization step to render the analytes volatile and thermally stable. tamilnadutesthouse.comdntb.gov.ua Free amino acids are polar and non-volatile, making chemical derivatization essential for their measurement by GC-MS. dntb.gov.ua

A common two-step derivatization process involves esterification followed by acylation. nih.govdntb.gov.ua For instance, a procedure using 2 M HCl in methanol (B129727) (CH₃OH) followed by pentafluoropropionic anhydride (B1165640) (PFPA) is widely used. nih.govdntb.gov.ua However, this standard procedure (Procedure A) presents a significant challenge for homocitrulline analysis. The acidic conditions of the initial esterification step are harsh enough to convert homocitrulline into lysine, making it impossible to distinguish between the two. nih.gov

To overcome this, researchers have investigated reversing the order of the derivatization steps (Procedure B): pentafluoropropionylation followed by methyl esterification. nih.gov This modified approach allows for the discrimination of homocitrulline from lysine. In this procedure, the most abundant reaction product of homocitrulline was identified as lysine, with a minor product likely being N⁶-Carboxy-Lysine. nih.gov This demonstrates that while GC-MS can be adapted to analyze these compounds, careful consideration of the derivatization strategy is crucial to avoid analytical artifacts and ensure accurate identification. nih.gov

Table 1: GC-MS Derivatization Procedures for Homocitrulline Analysis

| Procedure | Step 1 | Step 2 | Outcome for Homocitrulline | Reference |

|---|---|---|---|---|

| Procedure A | Esterification (e.g., 2 M HCl/CH₃OH) | Acylation (e.g., PFPA) | Converted to Lysine, preventing discrimination. | nih.gov |

| Procedure B | Acylation (e.g., PFPA) | Esterification (e.g., 2 M HCl/CH₃OH) | Forms distinct reaction products (major: Lysine, minor: N⁶-Carboxy-Lysine), allowing discrimination. | nih.gov |

Ion Exchange Chromatography (IEC)

Ion Exchange Chromatography (IEC) is a foundational and robust technique for amino acid analysis, often considered the gold standard. tamilnadutesthouse.comutah.edu193.16.218 The method separates amino acids based on their charge differences using ion-exchange resins, typically followed by post-column derivatization with reagents like ninhydrin (B49086) for colorimetric detection. tamilnadutesthouse.comcreative-proteomics.com

IEC is widely employed in clinical and pharmacological research for its reliability. tamilnadutesthouse.com However, a significant limitation in the context of homocitrulline analysis is the potential for co-elution with other amino acids. utah.edumetbio.net Specifically, on standard IEC chromatograms, homocitrulline is known to co-elute with methionine. utah.edu This interference can complicate accurate quantification and requires careful calibration and potentially modified elution conditions or secondary analytical methods to resolve the ambiguity. Despite its limitations, the specificity of detection for amino groups and the minimal sample preparation required compared to pre-column methods make IEC a valuable tool. 193.16.218

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly popular, sensitive, and high-resolution method for analyzing amino acids and their derivatives. tamilnadutesthouse.comtamilnadutesthouse.com It is frequently coupled with mass spectrometry (LC-MS/MS) for enhanced specificity and quantification, particularly for post-translational modifications like carbamylation. nih.govnih.govcreative-proteomics.com

Several HPLC-based approaches are used for homocitrulline analysis:

Reversed-Phase HPLC (RP-HPLC) : This is a powerful and common technique that separates peptides and amino acids based on their hydrophobicity. creative-proteomics.com It is effective for separating complex mixtures and can distinguish modified proteins, such as carbamylated forms, which may elute as a shoulder on the native protein peak. harvardapparatus.com

Pre- and Post-Column Derivatization : To enhance detection sensitivity and specificity, amino acids are often chemically modified. tamilnadutesthouse.comcreative-proteomics.com Pre-column derivatization involves tagging the analytes with fluorescent or UV-active labels (e.g., o-phthalaldehyde) before injection. creative-proteomics.comnih.gov Post-column derivatization reacts the eluate from the column with a reagent to form a detectable product. nih.govucl.ac.uk A specific HPLC method for citrulline and homocitrulline utilizes a post-column reaction with o-phthalaldehyde (B127526) and N-(1-naphthyl)-ethylenediamine, which allows for their determination without interference from protein amino acids. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the most sensitive and specific method for quantifying homocitrulline. nih.govnih.gov It can accurately measure total or protein-bound homocitrulline in biological samples like serum and tissues. nih.govnih.gov The coupling of HPLC with MS allows for the precise identification of modifications, even those with very small mass differences that are difficult to resolve by other means. chromatographyonline.com

Table 2: Comparison of HPLC-Based Methodologies for Homocitrulline

| Method | Principle | Key Features | Reference |

|---|---|---|---|

| RP-HPLC | Separation based on hydrophobicity. | Excellent for complex mixtures; can separate modified proteins from native forms. | creative-proteomics.comharvardapparatus.com |

| HPLC with Post-Column Derivatization | Chemical reaction after separation for detection. | Specific colorimetric reaction allows determination without interference from other amino acids. | nih.gov |

| LC-MS/MS | Separation by HPLC followed by mass-based detection. | Highest sensitivity and specificity; considered the reference method for quantification in biological matrices. | nih.govnih.gov |

Chiral Analysis of Amino Acids and Derivatives

Distinguishing between the enantiomers (D- and L-isomers) of amino acids is critical, as they can have vastly different biological activities. mdpi.comnih.gov The analysis of chiral compounds like this compound relies on specialized chromatographic techniques designed to resolve stereoisomers. nih.gov

The two primary strategies for chiral separation via chromatography are:

Indirect Separation : This approach involves derivatizing the amino acid enantiomers with a homochiral reagent to create a pair of diastereomers. nih.govresearchgate.net These diastereomeric derivatives (e.g., amides, urethanes) can then be separated on a standard achiral stationary phase. nih.govresearchgate.net This method can enhance detection signals and allows the use of conventional columns. researchgate.net

Direct Separation : This is the preferred method and uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Several types of CSPs are effective for amino acid separations:

Macrocyclic Glycopeptide CSPs : Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T) are particularly successful in resolving underivatized amino acids. sigmaaldrich.com These phases are compatible with a wide range of mobile phases and operate on the principle that the D-enantiomer is typically retained more strongly than the L-enantiomer. sigmaaldrich.com

Crown Ether-Based CSPs : These phases, such as Crownpak CR-I (+), have been used for the separation of various amino acid enantiomers. mdpi.com

Ligand-Exchange Chromatography : This technique uses a CSP coated with a chiral ligand (e.g., N,S-dioctyl-D-penicillamine). The separation of underivatized non-protein amino acid enantiomers is achieved by optimizing the mobile phase with a complexing metal ion like Cu²⁺. tandfonline.com

Capillary electrophoresis (CE) is another powerful technique for chiral separations, valued for its high efficiency and short analysis times. nih.gov Methods using cyclodextrins as chiral selectors in CE have been successfully applied to the analysis of L-citrulline and its enantiomeric impurity. nih.gov

Immunodetection Techniques

Immunodetection methods, which utilize antibodies to recognize specific targets, are commonly used to study post-translational modifications like citrullination and carbamylation (homocitrullination). researchgate.netbiorxiv.org However, the structural similarity between citrulline and homocitrulline poses a significant challenge for antibody specificity. researchgate.netbiorxiv.org

Homocitrulline is formed when a lysine residue is chemically modified by cyanate (B1221674), a process known as carbamylation. researchgate.netbiorxiv.org Many existing "anti-pan citrullination" antibodies, which are designed to detect any citrullinated protein, exhibit cross-reactivity with homocitrullinated (carbamylated) proteins. researchgate.netbiorxiv.org This lack of specificity limits their utility in distinguishing the distinct biological roles of these two modifications. researchgate.net For example, the widely used anti-modified citrulline (AMC) antibody cannot distinguish between citrulline and homocitrulline. researchgate.net

Recent research has focused on developing highly specific monoclonal antibodies. By using a motif-based strategy, new antibody clones have been generated that can robustly discriminate between citrullination and homocitrullination. biorxiv.orgbiorxiv.org These novel antibodies are validated using ELISA and Western blot against both citrullinated and homocitrullinated proteomes to ensure they provide a sensitive and specific readout. biorxiv.orgbiorxiv.org In another approach, the cross-reactivity of anti-acetyllysine antibodies has been adapted to effectively co-purify and enrich carbamylated peptides for mass spectrometry analysis, turning a potential issue into an analytical tool. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | N/A |

| Homocitrulline | Hci |

| Citrulline | Cit |

| Lysine | Lys |

| Methionine | Met |

| N⁶-Carboxy-Lysine | N/A |

| o-phthalaldehyde | OPA |

| N-(1-naphthyl)-ethylenediamine | N/A |

| Pentafluoropropionic anhydride | PFPA |

| Teicoplanin | N/A |

Investigative Studies on Homocitrulline and Its Biological Implications

Effects of Homocitrulline Residues on Peptide Fragmentation in Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a crucial tool for identifying and characterizing post-translational modifications like carbamylation. nih.govacs.org The presence of a homocitrulline (Hci) residue within a peptide can influence how the peptide breaks apart (fragments) during MS/MS analysis.

Studies comparing the fragmentation patterns of peptides containing homocitrulline to those containing the structurally similar citrulline (Cit) have revealed distinct differences. Citrulline is known to cause a phenomenon dubbed the "citrulline effect," which involves enhanced cleavage of the peptide bond at the C-terminus of the citrulline residue. nih.govacs.orgnih.gov This effect is statistically significant and occurs relatively independently of the adjacent amino acid. nih.govacs.org

In contrast, homocitrulline residues show less conclusive and generally weaker effects on fragmentation at the same collision energies. nih.govnih.govacs.org While citrulline consistently promotes C-terminal fragmentation, the effect of homocitrulline is less predictable. nih.gov However, both homocitrulline and citrulline have been found to suppress cleavage at their N-terminus. nih.govacs.org

| Feature | Citrulline (Cit) | Homocitrulline (Hci) |

| Primary Fragmentation Effect | Enhanced cleavage at the C-terminus ("citrulline effect") nih.govnih.govacs.org | Inconclusive or weaker effect at the C-terminus at similar energies nih.govnih.govacs.org |

| N-terminal Cleavage | Suppressed nih.govacs.org | Suppressed nih.govacs.org |

| Consistency of Effect | Relatively independent of the following amino acid nih.govacs.org | More dependent on position and energy nih.govnih.gov |

The impact of homocitrulline on peptide fragmentation is dependent on both the collision energy used in the mass spectrometer and its position within the peptide sequence. nih.govnih.gov Studies using higher-energy collisional dissociation (HCD) have shown that the strength of the fragmentation-directing effects for both homocitrulline and citrulline can be influenced by the energy applied. nih.govresearchgate.net For instance, experiments conducted at set collision energies of 10 and 15 eV found that increasing the energy further was not beneficial, as it led to a loss of information from fragments with higher mass-to-charge ratios. nih.govacs.org

The position of the homocitrulline residue is also critical. A considerable effect on fragmentation was observed only when homocitrulline was in the third position of the model peptides studied. nih.govacs.org The effects for both homocitrulline and citrulline appeared to be stronger when the modified residue was located further from the C-terminus of the peptide. nih.govacs.org

The fragmentation of peptides containing homocitrulline is thought to involve several mechanisms. One proposed pathway involves the neutral loss of isocyanic acid (HNCO) from the homocitrulline side chain upon collision-induced dissociation (CID). nih.govacs.org This loss results in the formation of a lysine (B10760008) residue. acs.org

A subsequent or alternative mechanism involves a neighboring group reaction. The amino group in the side chain can perform a nucleophilic attack on the carbonyl carbon of the peptide backbone. acs.org For homocitrulline, this would lead to the formation of a seven-membered lactam ring, causing the cleavage of the amide bond C-terminal to the homocitrulline residue. acs.org This mechanism is considered less favored for homocitrulline compared to the analogous reaction for citrulline (which forms a six-membered lactam), potentially explaining the weaker fragmentation effect observed for homocitrulline. nih.govacs.org The general "mobile proton" model, where protonation of the amide nitrogen weakens the peptide bond, is a fundamental concept in peptide fragmentation. mdpi.com

Influence of Collision Energy and Position within Peptide Sequences

Association with Disease States and Pathophysiological Processes

The formation of homocitrulline via protein carbamylation is not merely an analytical curiosity; it is increasingly recognized as a factor in the pathophysiology of several chronic diseases.

A strong association has been established between elevated homocitrulline levels and chronic kidney disease (CKD). medicaldialogues.inhealthmatters.io In patients with renal failure, the accumulation of urea (B33335) creates a state conducive to carbamylation, as urea is in equilibrium with isocyanic acid. biosyn.comwikipedia.org This leads to increased levels of carbamylated proteins and, consequently, higher concentrations of protein-bound homocitrulline in plasma and tissues. plos.orgresearchgate.net

Research has shown that plasma concentrations of carbamylated proteins increase significantly in mouse models of CKD and are elevated in patients with the disease. plos.org Homocitrulline has been identified as a valuable biomarker for morbidity and mortality in CKD patients and can help distinguish between acute and chronic renal failure. researchgate.netresearchgate.net Studies have demonstrated a positive correlation between serum homocitrulline and urea levels in CKD patients. researchgate.netmdpi.com Furthermore, elevated homocitrulline levels are an independent predictor of mortality risk in patients undergoing maintenance hemodialysis. ahajournals.org

| Study Focus | Key Findings |

| CKD Mouse Model | Progressive accumulation of carbamylated proteins in plasma and tissues, especially long-lived proteins like collagen. plos.org |

| CKD Patients (Non-Dialysis) | Serum homocitrulline concentration is associated with a greater likelihood of major adverse cardiovascular events and death. nih.gov |

| Hemodialysis Patients | High levels of protein-bound homocitrulline independently predict increased all-cause mortality. ahajournals.org |

| Acute vs. Chronic Renal Failure | Increased homocitrulline concentration is a biomarker that can help differentiate between acute and chronic conditions. researchgate.netresearchgate.net |

Protein carbamylation and the resulting homocitrulline are implicated as a non-traditional risk factor for cardiovascular disease (CVD), particularly atherosclerosis. caymanchem.comcaymanchem.comnih.gov The process is linked to inflammation and uremia, both of which contribute to atherogenesis. caymanchem.com Carbamylated low-density lipoprotein (LDL) has been shown to have atherogenic properties, including inducing the death of endothelial cells and promoting the formation of foam cells, which are key components of atherosclerotic plaques. caymanchem.comtandfonline.com

Studies have found that serum homocitrulline concentrations are significantly higher in patients with coronary artery disease (CAD) compared to control subjects. nih.gov The levels of homocitrulline also correlate with the severity of CAD, as measured by scoring systems like the Gensini score and the number of stenotic arteries. nih.govresearchgate.net In some patient cohorts, homocitrulline has been identified as an independent predictor for major adverse cardiac events. ahajournals.org Conversely, other research has noted that lower levels of urea cycle amino acids, including homocitrulline, were found in patients with coronary artery disease compared to healthy individuals, suggesting complex alterations in amino acid metabolism. unibas.ch

| Disease | Association with Homocitrulline | Mechanism/Observation |

| Atherosclerosis | Implicated as a risk factor. caymanchem.comcaymanchem.com | Carbamylated LDL promotes foam cell formation and endothelial cell death. caymanchem.comtandfonline.comrheum.ca Homocitrulline is found in human atherosclerotic plaques. ahajournals.org |

| Coronary Artery Disease (CAD) | Elevated serum levels are associated with the presence and severity of CAD. nih.govresearchgate.net | Homocitrulline levels correlate positively with the Gensini score and the number of stenosed arteries. nih.gov |

Autoimmune Diseases (e.g., Rheumatoid Arthritis)

Homocitrulline, a non-standard amino acid produced by the carbamylation of lysine residues, plays a significant role in the pathology of autoimmune diseases, most notably rheumatoid arthritis (RA). nih.govcaymanchem.com Carbamylation is a post-translational modification that can alter a protein's structure and function, potentially creating neoantigens that trigger an autoimmune response. nih.gov This process is particularly relevant in inflammatory environments where the enzyme myeloperoxidase (MPO), released by neutrophils, can catalyze the formation of cyanate (B1221674), a prerequisite for carbamylation. caymanchem.comnih.gov

In RA, the synovium of the joints is a primary site of inflammation where both carbamylation and a similar modification, citrullination, occur. nih.govscience.gov Citrullination is the conversion of arginine to citrulline, and autoantibodies against citrullinated proteins (ACPAs) are a well-established biomarker for RA. mdpi.comresearchgate.net Homocitrulline and citrulline are structurally similar, and this resemblance allows for immunological cross-reactivity. scivisionpub.com Antibodies that target carbamylated proteins (anti-CarP antibodies) are often found in RA patients and can cross-react with citrullinated antigens. nih.govresearchgate.net

Research findings indicate that:

Co-occurrence in RA Tissues: Both homocitrulline and citrulline are generated in RA synovial tissue and rheumatoid nodules, particularly in areas of necrosis. The enzymes responsible, MPO for carbamylation and peptidylarginine deiminases (PADs) for citrullination, are found in these tissues. nih.gov

Immunogenicity: Immune responses to homocitrulline are considered arthritogenic. scivisionpub.com Studies in mouse models of arthritis show that immunization with homocitrullinated peptides can induce immune responses not only to homocitrulline but also, subsequently, to citrulline, suggesting that the response to homocitrulline may precede and broaden to include citrullinated epitopes. scivisionpub.com

Antibody Overlap: A significant portion of the antibody response in RA may target epitopes created by both modifications. nih.gov Anti-CarP antibodies are found in a subset of RA patients, including some who are negative for ACPAs, making them a potential biomarker for a specific patient group. researchgate.net

This evidence suggests that carbamylation is not merely a bystander effect of inflammation but an active contributor to the autoimmune feedback loop in RA by generating novel antigens and fueling the autoantibody response. nih.govresearchgate.net

Neurodegenerative Diseases

The involvement of homocitrulline and the underlying process of carbamylation are being investigated in the context of neurodegenerative diseases, where neuroinflammation is a common pathological feature. caymanchem.com Conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis are characterized by chronic inflammation, oxidative stress, and the aggregation of misfolded proteins, creating an environment conducive to protein modification. caymanchem.comthe-rheumatologist.org

The link between carbamylation and neurodegeneration is primarily through the mechanisms of inflammation and cellular stress. caymanchem.com The inflammatory state can lead to the activation of immune cells like microglia and astrocytes, which release factors that can promote carbamylation. caymanchem.com For example, myeloperoxidase (MPO), an enzyme that drives carbamylation, is active during inflammatory processes. nih.gov

Key research points include: